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molecular formula C8H8N2O3S2 B8700658 5-Methoxy-2-benzothiazolesulfonamide CAS No. 86695-27-4

5-Methoxy-2-benzothiazolesulfonamide

Cat. No. B8700658
M. Wt: 244.3 g/mol
InChI Key: PJEUMAIFFMKVAT-UHFFFAOYSA-N
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Patent
US04454148

Procedure details

A stirred suspension of 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mole) and aluminum chloride (28 g, 0.21 mole) in heptane (500 ml) was heated at reflux for 21/2 hours then cooled. The aluminum chloride complex was decomposed by the addition of ice water (400 ml) to give 6.5 g of 5-hydroxy-2-benzothiazolesulfonamide which melts at 224° C. after reprecipitiation from dilute sodium hydroxide with dilute hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
5-hydroxy-2-benzothiazolesulfonamide

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:8][C:7]=2[CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+].Cl>CCCCCCC>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:8][C:7]=2[CH:15]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
COC=1C=CC2=C(N=C(S2)S(=O)(=O)N)C1
Name
Quantity
28 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled

Outcomes

Product
Name
5-hydroxy-2-benzothiazolesulfonamide
Type
product
Smiles
OC=1C=CC2=C(N=C(S2)S(=O)(=O)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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